molecular formula C19H15Cl2FN2O2 B14861288 Ethyl 1-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

Ethyl 1-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B14861288
M. Wt: 393.2 g/mol
InChI Key: TWRBBERGHNUWQF-UHFFFAOYSA-N
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Description

Ethyl 1-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both dichlorobenzyl and fluorophenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the dichlorobenzyl group: This step involves the alkylation of the pyrazole ring with 2,5-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the fluorophenyl group: This can be done via a Suzuki coupling reaction between the pyrazole derivative and 4-fluorophenylboronic acid using a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dichlorobenzyl and fluorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Agrochemicals: The compound could be used as a pesticide or herbicide due to its potential biological activity.

    Materials Science: It may be used in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the dichlorobenzyl and fluorophenyl groups suggests that it may bind to hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(2,5-dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    Ethyl 1-(2,5-dichlorobenzyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in Ethyl 1-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate may confer unique properties such as increased lipophilicity and enhanced binding affinity to certain biological targets compared to its analogs.

Properties

Molecular Formula

C19H15Cl2FN2O2

Molecular Weight

393.2 g/mol

IUPAC Name

ethyl 2-[(2,5-dichlorophenyl)methyl]-5-(4-fluorophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C19H15Cl2FN2O2/c1-2-26-19(25)18-10-17(12-3-6-15(22)7-4-12)23-24(18)11-13-9-14(20)5-8-16(13)21/h3-10H,2,11H2,1H3

InChI Key

TWRBBERGHNUWQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC2=C(C=CC(=C2)Cl)Cl)C3=CC=C(C=C3)F

Origin of Product

United States

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